

Application Notes: Benzyltrimethylammonium Tribromide in Aromatic Bromination

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Compound of Interest

Compound Name:	Benzyltrimethylammonium tribromide
Cat. No.:	B15548377

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Introduction

Benzyltrimethylammonium tribromide (BTMA-Br₃), CAS 111865-47-5, is a stable, crystalline, orange-red solid that has emerged as a highly effective and selective reagent for aromatic bromination.^{[1][2]} Unlike liquid bromine, which is highly corrosive, toxic, and difficult to handle, BTMA-Br₃ offers a safer and more convenient alternative for introducing bromine atoms into aromatic rings.^[3] Its solid nature allows for precise measurement and stoichiometric control, making it an invaluable tool in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals.^[4] This reagent is especially effective for the electrophilic bromination of activated aromatic compounds such as phenols, anilines, aromatic ethers, and acetanilides, often proceeding under mild conditions with high yields and excellent regioselectivity.^{[1][2]}

Key Features and Advantages

- Solid and Stable: As a crystalline solid, BTMA-Br₃ is easy to weigh and handle, minimizing the hazards associated with liquid bromine.^[3]
- High Selectivity: The reagent allows for excellent regioselectivity, often favoring para-substitution. The degree of bromination (mono-, di-, or tri-substitution) can be precisely controlled by adjusting the molar ratio of the reagent to the substrate.^[1]

- Mild Reaction Conditions: Aromatic brominations with BTMA-Br₃ are typically carried out under mild conditions, often at room temperature, which helps to prevent side reactions and decomposition of sensitive substrates.[5]
- Stoichiometric Control: The solid nature of the reagent facilitates accurate dosing, enabling controlled and predictable levels of bromination.[1]
- Visual Reaction Monitoring: The reaction progress can often be monitored visually, as the characteristic orange-red color of the reagent disappears upon consumption.[1]

Applications in Aromatic Bromination

BTMA-Br₃ is a versatile reagent for the bromination of a wide range of electron-rich aromatic compounds. The choice of solvent system can influence the reactivity and selectivity of the bromination.

- Phenols, Aromatic Ethers, and Acetanilides: These activated substrates react readily with BTMA-Br₃. In a dichloromethane-methanol solvent system, the reaction is typically fast and provides bromo-substituted products in high yields.[1] For less reactive substrates, a system of acetic acid in the presence of zinc chloride can be used to enhance the electrophilicity of the bromine.[1]
- Aromatic Amines (Anilines): Similar to phenols, anilines are highly activated and react quickly. The reaction generates hydrogen bromide (HBr) as a byproduct, which can protonate the amino group and deactivate the ring. To prevent this, an acid scavenger such as calcium carbonate powder is often added to the reaction mixture to neutralize the HBr as it forms.[1]

Data Presentation

The following tables summarize the typical performance of **Benzyltrimethylammonium tribromide** in the regioselective bromination of various aromatic substrates.

Table 1: Regioselective Bromination of Aromatic Ethers

Substrate	Molar Ratio (Substrate: BTMA-Br ₃)	Solvent System	Conditions	Product	Yield (%)
Anisole	1:1	CH ₂ Cl ₂ - MeOH	Room Temp, 30 min	4- Bromoanisole	Quantitative[5]
Anisole	1:2	CH ₂ Cl ₂ - MeOH	Room Temp, 1 hr	2,4- Dibromoaniso- le	Quantitative[5]
Phenetole	1:1	CH ₂ Cl ₂ - MeOH	Room Temp, 30 min	4- Bromophenet- ole	Quantitative[5]
Diphenyl Ether	1:1	CH ₂ Cl ₂ - MeOH	Room Temp, 1 hr	4- Bromodiphen- yl ether	Quantitative[5]
Veratrole	1:1	CH ₃ COOH- ZnCl ₂	Room Temp, 1 hr	4- Bromoveratro- le	Quantitative[5]

Table 2: Regioselective Bromination of Phenols and Aromatic Amines

Substrate	Molar Ratio (Substrate: BTMA-Br ₃)	Solvent System	Conditions	Product	Yield (%)
Phenol	1:1	CH ₂ Cl ₂ - MeOH	Room Temp, 1 hr	4- Bromophenol	High[1]
Phenol	1:2	CH ₂ Cl ₂ - MeOH	Room Temp, 1 hr	2,4- Dibromophen ol	High[1]
Phenol	1:3	CH ₂ Cl ₂ - MeOH	Room Temp, 1 hr	2,4,6- Tribromophen ol	High[1]
Aniline	1:1	CH ₂ Cl ₂ - MeOH, CaCO ₃	Room Temp, 30 min	4- Bromoaniline	High[1]
Aniline	1:3	CH ₂ Cl ₂ - MeOH, CaCO ₃	Room Temp, 30 min	2,4,6- Tribromoanili ne	High[1]

Experimental Protocols

Protocol 1: General Procedure for Monobromination of an Aromatic Ether (e.g., Anisole)

Materials and Reagents:

- Aromatic ether (e.g., Anisole, 1.0 mmol)
- **Benzyltrimethylammonium tribromide** (BTMA-Br₃, 1.0 mmol, 390 mg)
- Dichloromethane (CH₂Cl₂)
- Methanol (MeOH)
- 10% Aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve the aromatic ether (1.0 mmol) in a mixture of dichloromethane and methanol (e.g., 10 mL, 9:1 v/v).
- To the stirred solution, add BTMA-Br₃ (1.0 mmol) in one portion at room temperature.
- Stir the reaction mixture. The reaction is typically complete within 30 minutes to 1 hour, which can be observed by the disappearance of the orange color of the BTMA-Br₃.
- Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to neutralize any unreacted bromine.
- Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography on silica gel as needed.

Protocol 2: General Procedure for Bromination of an Aromatic Amine (e.g., Aniline)**Materials and Reagents:**

- Aromatic amine (e.g., Aniline, 1.0 mmol)
- **Benzyltrimethylammonium tribromide** (BTMA-Br₃, 1.0 mmol for mono-, 3.0 mmol for tri-bromination)

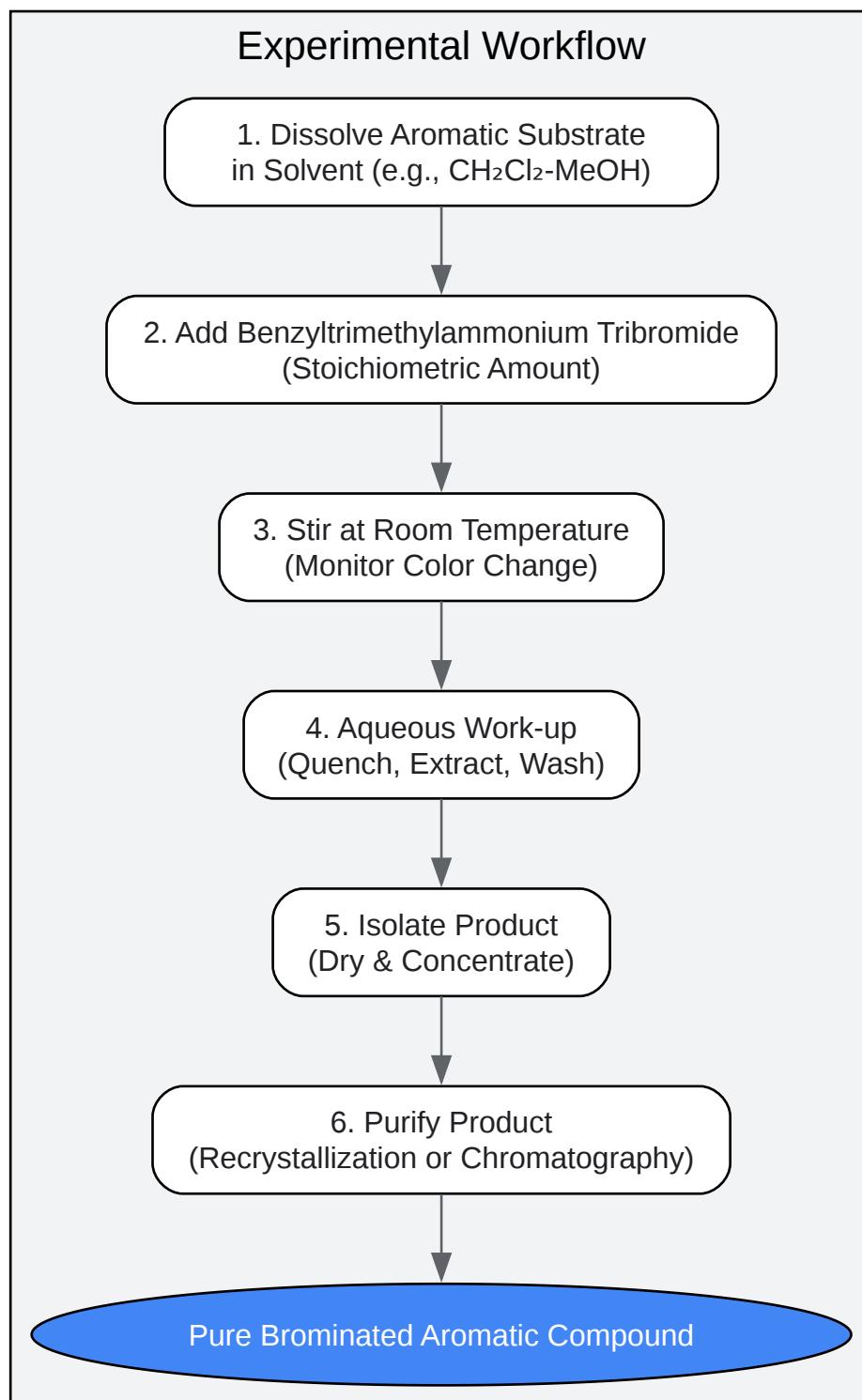
- Calcium carbonate (CaCO_3 , powder, e.g., 1.5 eq. per mole of HBr generated)
- Dichloromethane (CH_2Cl_2)
- Methanol (MeOH)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of the aromatic amine (1.0 mmol) in a dichloromethane-methanol mixture, add calcium carbonate powder.
- Add the desired amount of BTMA-Br₃ (e.g., 1.0 mmol for monobromination) portion-wise at room temperature.
- Stir the mixture for approximately 30 minutes. Monitor the reaction by TLC.
- After the reaction is complete, filter the mixture to remove the calcium salts and any unreacted CaCO_3 .
- Wash the filter cake with ethyl acetate.
- Combine the filtrates and concentrate under reduced pressure.
- The resulting crude product can be purified by column chromatography or recrystallization to afford the pure bromoaniline derivative.[\[1\]](#)

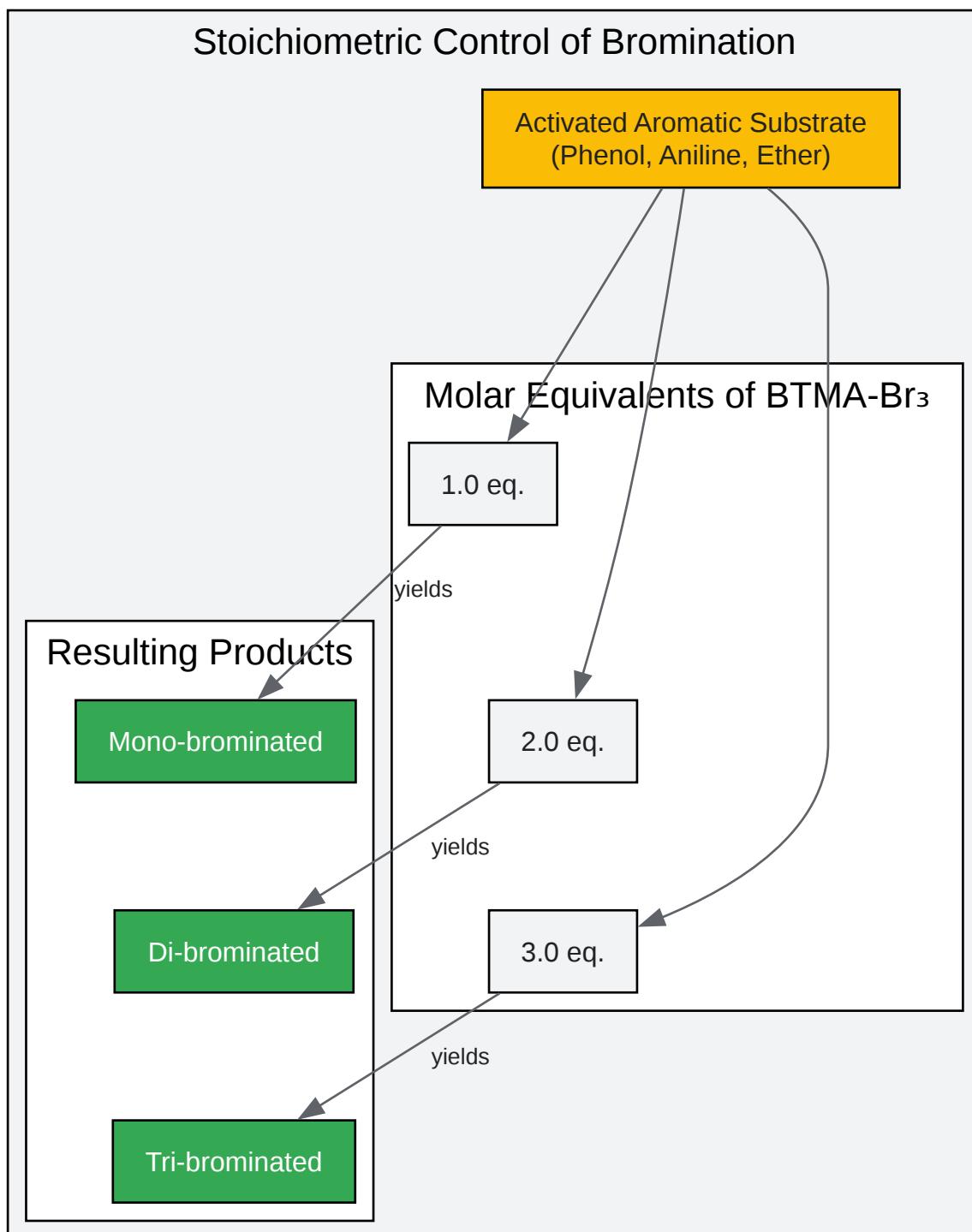
Mandatory Visualization

The following diagrams illustrate the logical workflow for aromatic bromination using BTMA-Br₃.



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Caption: General experimental workflow for aromatic bromination using BTMA-Br₃.

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Caption: Logical relationship between BTMA-Br₃ stoichiometry and product outcome.

Safety Precautions

Benzyltrimethylammonium tribromide should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

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